Platanoside

Overview

Description

Platanoside is a natural compound found in the leaves of the plant Platanus orientalis. It is a type of oligomeric proanthocyanidin glycoside . It has been the subject of scientific research for its potential applications in medicine and pharmacology, including its anti-inflammatory and antioxidant properties.

Synthesis Analysis

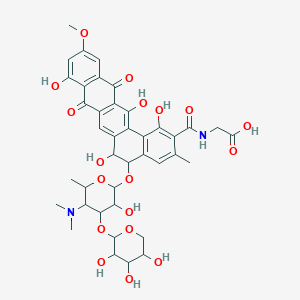

This compound is synthesized in plants as part of their natural metabolic processes . The aqueous EtOH extract of P. orientalis trunk bark was fractionated according to polarity of the organic solvents to produce fractions of low-molecular-weight, oligomeric, and polymeric proanthocyanidins . Column chromatography over finely crystalline cellulose and gel filtration over Sephadex LH-20 isolated two new pure oligomeric glycosylated proanthocyanidins this compound-A and this compound-B .Molecular Structure Analysis

The molecular structure of this compound consists of (–)-epicatechin and (–)-epicatechin-3-O-gallate . The elemental composition of this compound-A was found to be C58H51O27 with a molecular weight of approximately 1170–1180 .Chemical Reactions Analysis

The compositions of fragments of catechin blocks were found by carrying out alkaline cleavage, which produced phloroglucinol and protocatechoic acid . Hydrolysis caused not only cleavage of interflavane bonds but also decomposition of the pyran heterocycle of flavan-3-ol units .Scientific Research Applications

1. Cytotoxic Activity Against Human Leukaemic Cell Lines

Platanoside has demonstrated notable cytotoxic activity against a range of human leukaemic cell lines. This activity was observed in kaempferol coumaroyl glycosides, including this compound, isolated from Platanus orientalis L. buds. This compound exhibited effectiveness against most of the cell lines tested, suggesting potential applications in cancer therapy (Dimas et al., 2000).

2. Anti-ageing Potential

This compound has shown promising results in the context of anti-ageing research. Studies involving Drosophila flies and human fibroblasts revealed that dietary administration of a phenolics-enriched extract from the fruits of Platanus orientalis, containing this compound, exhibited antioxidant effects, activated proteostatic mechanisms, and mildly extended the longevity of flies. These findings underscore the potential of this compound in delaying ageing-related decline in various organisms (Chatzigeorgiou et al., 2017).

3. Hepatoprotective Effects

Research on platanosides has highlighted their potential in reducing liver injury caused by acetaminophen overdose in mice. Platanosides exhibited antioxidant properties and decreased indicators of liver damage, suggesting their role in hepatoprotection and possibly in the treatment of drug-resistant bacterial infections (Samuvel et al., 2022).

4. Antibacterial Activities Against Fish Pathogenic Bacteria

Platanosides, including variants of this compound, have demonstrated strong antibacterial activities against common fish pathogenic bacteria like Flavobacterium columnare and Streptococcus iniae. This property suggests their potential utility in aquaculture, offering a natural alternative to traditional antibiotics (Schrader et al., 2015).

Mechanism of Action

While the specific mechanism of action for Platanoside is not fully understood, it is known that flavonoids, the class of compounds to which this compound belongs, play a vital role in plant growth and resistance to stresses . They are believed to regulate polar auxin transport and have free radical scavenging mechanisms .

Safety and Hazards

Future Directions

Given the potential health benefits of Platanoside, future research could focus on further elucidating its mechanism of action and exploring its potential applications in medicine and pharmacology . For example, it has been suggested that this compound could be considered in future drug developments, especially as anti-inflammatory and antimicrobial agents .

properties

IUPAC Name |

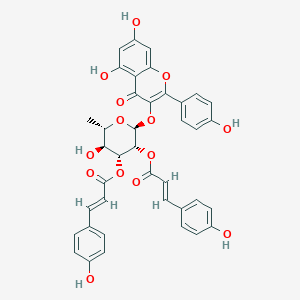

[(2S,3R,4R,5S,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-6-methyloxan-4-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32O14/c1-20-33(47)36(51-30(45)16-6-21-2-10-24(40)11-3-21)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-34(48)32-28(44)18-27(43)19-29(32)50-35(37)23-8-14-26(42)15-9-23/h2-20,33,36,38-44,47H,1H3/b16-6+,17-7+/t20-,33-,36+,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZIBACORRUGAC-FIFPDCARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133740-25-7 | |

| Record name | Platanoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133740257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

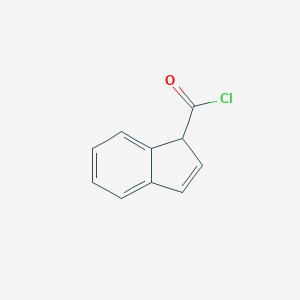

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)